molecular formula C9H10BrN B12952593 5-Bromo-2-cyclopropyl-3-methylpyridine

5-Bromo-2-cyclopropyl-3-methylpyridine

Cat. No.: B12952593
M. Wt: 212.09 g/mol
InChI Key: MPJLNVMORMEOIY-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-3-methylpyridine is a brominated pyridine derivative featuring a cyclopropyl substituent at the 2-position and a methyl group at the 3-position. Its molecular formula is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol. The compound’s structure combines steric bulk (cyclopropyl) and electron-withdrawing (bromo) groups, which influence its reactivity and physical properties.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

5-bromo-2-cyclopropyl-3-methylpyridine

InChI

InChI=1S/C9H10BrN/c1-6-4-8(10)5-11-9(6)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

MPJLNVMORMEOIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2CC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-3-methylpyridine typically involves the bromination of 2-cyclopropyl-3-methylpyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of 5-Bromo-2-cyclopropyl-3-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropyl-3-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

    Coupling Products: Aryl or alkyl-substituted pyridines are the major products.

    Oxidation and Reduction Products: The products vary based on the extent of oxidation or reduction.

Scientific Research Applications

5-Bromo-2-cyclopropyl-3-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

    Material Science: It can be used in the preparation of functional materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS RN Molecular Formula Substituents (Positions) Key Structural Features
5-Bromo-2-cyclopropyl-3-methylpyridine - C₉H₁₀BrN Br (5), cyclopropyl (2), CH₃ (3) High steric hindrance; electron-deficient ring
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN Br (2), CH₃ (3) Simpler structure; lower steric bulk
5-Bromo-2-methoxy-3-methylpyridine - C₇H₈BrNO Br (5), OCH₃ (2), CH₃ (3) Methoxy group enhances electron density
5-Bromo-N-methylpyridin-2-amine 98198-48-2 C₆H₇BrN₂ Br (5), NHCH₃ (2) Amino group enables hydrogen bonding

Notes:

  • Electronic Effects: Bromine’s electron-withdrawing nature decreases pyridine’s basicity, while methoxy or amino groups can alter electron distribution for targeted reactivity .

Similarity Scores and Functional Relevance

Structural similarity scores () highlight compounds with overlapping motifs:

  • 5-Bromo-N-methylpyridin-2-amine (Similarity: 0.78): Shares bromo and methyl groups but replaces cyclopropyl with an amino group, enabling participation in hydrogen bonding .
  • 2-Amino-5-bromo-4-methylpyridine (Similarity: 0.78): Positional isomerism (methyl at 4 vs. 3) alters regioselectivity in reactions .
  • Pyrimidine analogs (e.g., 5-Bromo-2-chloro-4-methylpyrimidine, Similarity: 0.61): Lower similarity due to heterocycle core differences (pyrimidine vs. pyridine) .

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